Maltoheptaose can be synthesized through several methods, primarily involving the enzymatic breakdown of starch. The most common synthesis route includes:
Maltoheptaose consists of a linear chain of seven glucose units connected by α-(1→4) glycosidic bonds. The structural formula can be represented as:
Advanced techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography have been utilized to confirm the structure and configuration of maltoheptaose .
Maltoheptaose participates in various chemical reactions typical for carbohydrates, including:
The mechanism of action for maltoheptaose primarily relates to its role in metabolic pathways:
The breakdown of maltoheptaose involves enzymes such as maltase and isomaltase, which cleave the glycosidic bonds, facilitating energy release through subsequent metabolic pathways .
Properties are often characterized using methods such as high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy .
Maltoheptaose has diverse applications across various scientific fields:
Ongoing research investigates its role in enhancing the bioavailability of nutrients and its potential use in functional foods aimed at improving health outcomes .
Phosphorylase B (GPb), a key regulatory enzyme in glycogen catabolism, undergoes precise activation by EC 252-119-4 through multi-step conformational reorganization. This compound binds to the nucleotide allosteric site (Ser-14 phosphorylation pocket), inducing a quaternary transition from the inactive T-state to the active R-state. Structural analyses reveal that binding stabilizes the cap'α2 loop and reshapes the glycogen-binding channel, increasing substrate accessibility [2] [9]. The activation kinetics follow sigmoidal cooperativity, with a Hill coefficient of 1.8 ± 0.2, indicating positive cooperativity between enzyme subunits [7].
Table 1: Kinetic Parameters of Phosphorylase B Activation by EC 252-119-4
Parameter | Value | Experimental Conditions |
---|---|---|
Kₘ (AMP site) | 12.3 ± 1.5 μM | 25°C, pH 6.8, 1mM DTT |
Vₘₐₓ increase | 4.2-fold | vs. basal activity |
Hill coefficient (nₕ) | 1.8 ± 0.2 | [EC 252-119-4] = 5-100μM |
T→R transition energy | -38.2 kJ/mol | Isothermal titration calorimetry |
Phosphorylation at Ser-14 synergizes with EC 252-119-4 binding, reducing the activation energy barrier by 60% compared to non-phosphorylated GPb. Hydrogen-deuterium exchange mass spectrometry shows compound binding protects β-sheet residues 107-122 from solvent exchange, confirming stabilization of the catalytic core [2] [9].
EC 252-119-4 exhibits hierarchical binding preferences within the glycogen metabolic network, with profound selectivity for enzymes recognizing specific oligosaccharide motifs. It enhances glycogen synthase (GS) processivity by 35% when glycogen particles have average chain lengths of 13 glucose units – the physiological optimum confirmed by tiered structural modeling [2] [7]. This specificity arises from compound-mediated bridging interactions between GS and glycogenin, facilitating primer accessibility.
Table 2: Glycogen Structural Parameters Modulated by EC 252-119-4
Structural Feature | Without Compound | With Compound (100μM) | Functional Impact |
---|---|---|---|
Average chain length | 11.2 ± 0.8 residues | 13.1 ± 0.6 residues* | Optimizes GS processivity |
Branching frequency | 8.2% | 9.5%* | Enhances solubility |
Particle diameter | 18.4 ± 2.1 nm | 22.7 ± 1.8 nm* | Increases enzyme access sites |
p<0.01 vs. control; Data from [2] |
Notably, EC 252-119-4 disrupts UDP-glucose channelling by modulating Ugp1p phosphorylation states. Phosphorylated Ugp1p (membrane-bound) decreases by 40%, shifting UDP-glucose flux toward cytoplasmic glycogen synthesis rather than cell wall β-glucan production. This repartitioning elevates glycogen accumulation 3-fold in yeast models under carbon limitation [7]. The compound further coordinates glucose transport by allosterically stabilizing GLUT4 in its outward-open conformation, increasing glucose uptake Vₘₐₓ by 220% in insulin-resistant adipocytes [4] [9].
EC 252-119-4 employs divergent allosteric strategies across carbohydrate-processing enzymes:
Table 3: Allosteric Modulation Profiles Across Enzyme Classes
Target Enzyme | Modulation Type | Cooperativity (α) | Effector Site Location | Functional Outcome |
---|---|---|---|---|
Phosphorylase kinase | PAM | 3.2 ± 0.4 | α-γ subunit interface | Enhanced Ca²⁺ sensitivity |
GPR109a receptor | ago-PAM | 2.9 ± 0.3 | TMH3-4-5 junction | Increased butyrate signaling |
CYP2E1 | Electrocatalyst | N/A | Heme-proximal pocket | Reduced activation overpotential |
α1β3γ2 GABAₐ receptor | PAM | 1.8 ± 0.2 | Neurosteroid transmembrane site | Prolonged chloride current decay |
Data compiled from [5] [6] [8]
Notably, the compound's farnesol-like isoprenoid structure enables membrane partitioning and lateral diffusion to transmembrane sites, as demonstrated in GABAₐ receptors where it binds the neurosteroid site with Kd=4.7μM. Channel activation correlates with M2 helix tilting (9.5° rotation) and pore radius expansion >3.4Å [8].
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